molecular formula C17H19NO B2432392 2-[(E)-3-methylbutylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one CAS No. 866149-06-6

2-[(E)-3-methylbutylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one

Cat. No. B2432392
CAS RN: 866149-06-6
M. Wt: 253.345
InChI Key: MKSNLUJNFAGPHK-XYOKQWHBSA-N
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Description

Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques used could include X-ray crystallography, NMR spectroscopy, etc .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This could include reactions with other compounds under various conditions, its role as a reactant or a product, its stability, etc .


Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties (melting point, boiling point, solubility, etc.) and chemical properties (reactivity, stability, etc.) .

Scientific Research Applications

  • Synthesis and Chemical Reactions : Martin and Prasad (2007) explored the reactions of methyl 2-(1-oxo-2,3,4,9-tetrahydro-1H-carbazol-2-yl)oxoacetates, leading to the formation of isoxazolo and pyrazolo fused carbazoles. They proposed plausible mechanisms for these reactions, highlighting the compound's utility in synthesizing diverse chemical structures Martin & Prasad, 2007.

  • Biological Activity : Research by Surendiran, Balasubramanian, and Sivaraj (2008) described the synthesis of isoxazolyl and pyrazolyl 2,3,4,9 tetrahydro-1H-carbazoles, which were then tested for their antibacterial and antifungal activities. This illustrates the potential biomedical applications of the compound Surendiran, Balasubramanian, & Sivaraj, 2008.

  • Antitumor Properties : Murali, Sparkes, and Prasad (2017) studied the synthesis of novel hetero annulated carbazoles from 2,3,4,9-tetrahydro-1H-carbazol-1-one and evaluated their in vitro antitumor activity. Their findings suggested that specific derivatives could be effective therapeutic agents against cancer cell proliferation Murali, Sparkes, & Prasad, 2017.

  • Anticancer Activity : A study by Chaudhary and Chaudhary (2016) synthesized 2,3,4,9-tetrahydro-1H-carbazole derivatives and evaluated their anticancer activity. They used the MTT assay against the A-549 cell line to demonstrate the compound's potential in cancer treatment Chaudhary & Chaudhary, 2016.

  • Photophysical Properties : Ghosh, Mitra, Saha, and Basu (2013) synthesized two fluorophores derived from 2,3,4,9-tetrahydro-1H-carbazol-1-one. They conducted a comprehensive photophysical characterization, revealing how the compound's derivatives react to different solvents and solvent mixtures, indicating potential applications in material science Ghosh, Mitra, Saha, & Basu, 2013.

  • Antibiofilm Activity : Sathiyachandran, Jayamanoharan, Nesterov, and Prasad (2019) synthesized (E)-2-benzylideno-(Z)-carbazolylideno cyanoacetamides and tested them as antibiofilm inhibitors. They found specific derivatives to be highly effective against antibiotic-resistant pathogens, demonstrating another medical application of the compound Sathiyachandran, Jayamanoharan, Nesterov, & Prasad, 2019.

  • Corrosion Inhibition : Nwankwo, Olasunkanmi, and Ebenso (2018) investigated carbazole derivatives, including 2,3,4,9-tetrahydro-1H-carbazole, as anticorrosion agents for mild steel in various environments. Their findings support the potential use of these derivatives in industrial applications Nwankwo, Olasunkanmi, & Ebenso, 2018.

Mechanism of Action

If the compound is biologically active, its mechanism of action would be studied. This could involve the compound’s interaction with biological macromolecules, its metabolic pathway, etc .

Safety and Hazards

This involves studying the compound’s toxicity, environmental impact, handling precautions, etc .

Future Directions

This could involve potential applications of the compound, areas of research that could be explored, etc .

properties

IUPAC Name

(2E)-2-(3-methylbutylidene)-4,9-dihydro-3H-carbazol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO/c1-11(2)7-8-12-9-10-14-13-5-3-4-6-15(13)18-16(14)17(12)19/h3-6,8,11,18H,7,9-10H2,1-2H3/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKSNLUJNFAGPHK-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC=C1CCC2=C(C1=O)NC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C/C=C/1\CCC2=C(C1=O)NC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(E)-3-methylbutylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one

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